![molecular formula C24H19N3O B2598029 3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-55-0](/img/structure/B2598029.png)
3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives generally involves the reaction of aniline with glycerol in the presence of sulfuric acid, followed by oxidation. The specific synthesis process for this compound might involve additional steps or different reagents due to the presence of the methoxy, methyl, and phenyl substituents .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused ring system with a benzene ring joined to a pyridine ring. The presence of various substituents like methoxy, methyl, and phenyl groups would add complexity to the structure .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The specific reactions and their mechanisms would depend on the nature and position of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives are generally crystalline solids at room temperature, and they have relatively high melting points. They are also usually soluble in organic solvents .Applications De Recherche Scientifique
- Implementation in photovoltaic cells involves architectural design, with applications in both polymer solar cells and dye-sensitized solar cells .
- Their luminescent properties contribute to efficient light emission, making them valuable components in display technology .
Photovoltaic Cells
Organic Light-Emitting Diodes (OLEDs)
Transistors
Biomedical Applications
Synthesis of Pyrazoloquinolines
Coloring Properties and Solubility
Mécanisme D'action
Target of Action
Quinoline derivatives, a class to which this compound belongs, have been reported to exhibit significant anti-proliferative activity through different mechanisms of action such as disruption of cell migration, dna intercalation, inhibition of angiogenesis, and apoptosis induction .
Mode of Action
It’s worth noting that quinoline derivatives have been reported to show anti-proliferative activity through vegfr-2 inhibition activity . This suggests that the compound might interact with its targets, possibly receptor tyrosine kinases (RTKs), leading to the disruption of crucial cellular events such as cell proliferation, cell migration, cell survival, differentiation, and cell cycle control .
Biochemical Pathways
Given the reported anti-proliferative activity of quinoline derivatives, it can be inferred that the compound might affect pathways related to cell proliferation, cell migration, cell survival, differentiation, and cell cycle control .
Result of Action
Given the reported anti-proliferative activity of quinoline derivatives, it can be inferred that the compound might induce changes at the molecular and cellular level, possibly leading to cell cycle arrest and apoptosis .
Safety and Hazards
Like all chemicals, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or direct contact with the skin or eyes. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-8-13-22-20(14-16)24-21(15-25-22)23(17-9-11-19(28-2)12-10-17)26-27(24)18-6-4-3-5-7-18/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXMCZVHKRPLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

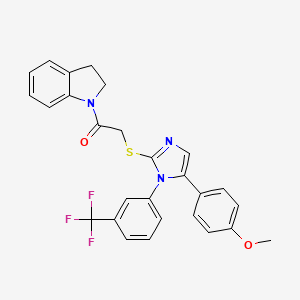

![2-((4-fluorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597948.png)
![1-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-phenylbutane-1,4-dione](/img/structure/B2597949.png)
![(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2597950.png)

![3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2597955.png)

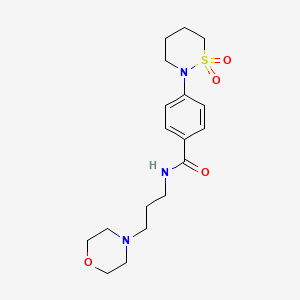
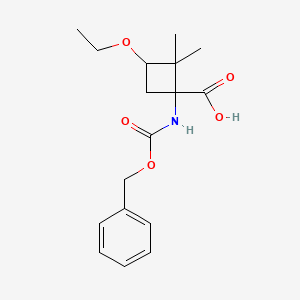
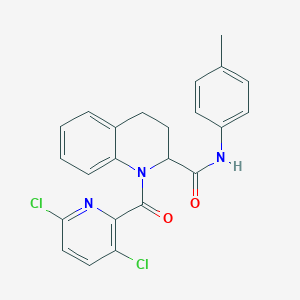
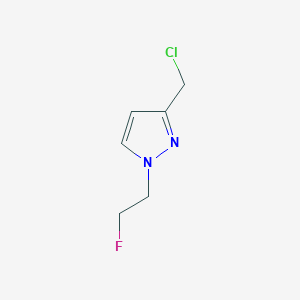
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2597965.png)
![(Z)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-ethylphenyl)acetamide](/img/structure/B2597968.png)